molecular formula C8H13NO2 B1381502 (2-(tert-Butyl)oxazol-4-yl)methanol CAS No. 1448866-07-6

(2-(tert-Butyl)oxazol-4-yl)methanol

Cat. No. B1381502
M. Wt: 155.19 g/mol
InChI Key: NRSRWJQSRGZPSD-UHFFFAOYSA-N
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Description

“(2-(tert-Butyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “(2-(tert-Butyl)oxazol-4-yl)methanol” is 1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-(tert-Butyl)oxazol-4-yl)methanol” has a molecular weight of 155.2 . It is a powder in its physical form .

Scientific Research Applications

Antiradical Activity

  • The compound shows potential in antiradical activities. A study demonstrated the use of benzoxazole-2-thione and related compounds, including 3,5-di-tert-butyl-4-hydroxybenzyl derivatives, in evaluating antiradical activity against 2,2-diphenyl-1-picrylhydrazyl. S-Benzyl derivatives, related to tert-butyl oxazol-4-yl structures, exhibited higher reactivity at 30°C (Gataullina et al., 2017).

Synthesis Processes

  • In a multi-component one-pot approach for synthesizing 1,3-oxazines at room temperature, tert-butyl hydroperoxide and methanol were used, showcasing the compound's role in catalytic processes (Borpatra et al., 2018).

Photolysis and Prodrugs

  • New coumarin fused oxazoles, including (6-oxo-6H-benzopyrano[6,7-d]oxazol-8-yl)methyl derivatives, were studied for their potential in releasing butyric acid through photolysis, indicating applications in developing prodrugs (Soares et al., 2017).

Catalytic Epoxidation

  • Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, including (4,5-dihydrooxazol-2-yl)methanol and derivatives, were found effective in catalyzing the epoxidation of cyclooctene. This indicates its utility in catalysis and organic synthesis (Terfassa et al., 2011).

Hydrogen Bonding and Solvent Effects

  • The compound was used to study solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. This research provides insights into conformational dynamics in different solvents (Lomas & Adenier, 2001).

Asymmetric Acetalization

  • Methacrylamide bearing 4-tert-butyloxazolidin-2-one, a related compound, was used in asymmetric acetalization of alkenes, highlighting its use in producing chiral compounds (Hosokawa et al., 1993).

Metal-Catalyzed Reactions

  • A study involving iron(III) complexes with bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol showed reactivity with 3,5-di-tert-butylcatechol, demonstrating its role in metal-catalyzed reactions (Duda et al., 1997).

π-Cyclizations

  • In the study of tert-butyl 3-oxopent-4-ynoate π-cyclizations, catalyzed by Ag(I) salts in methanol, tert-butyl groups played a key role, indicating the compound's significance in synthetic chemistry (Hermann & Brückner, 2018).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-tert-butyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSRWJQSRGZPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(tert-Butyl)oxazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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